16-Methylepoxide-17-valerate

Description

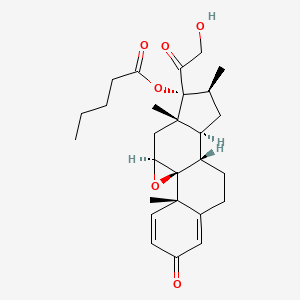

Structure

3D Structure

Properties

CAS No. |

52619-21-3 |

|---|---|

Molecular Formula |

C27H36O6 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] pentanoate |

InChI |

InChI=1S/C27H36O6/c1-5-6-7-23(31)33-26(21(30)15-28)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)27(19)22(32-27)14-25(20,26)4/h10-11,13,16,19-20,22,28H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |

InChI Key |

YAGOAMKGOXDNJR-OOOOKSNHSA-N |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 16 Methylepoxide 17 Valerate and Analogues

Strategies for Epoxide Formation on the Steroid Backbone

The introduction of an epoxide ring onto the steroid backbone is a pivotal transformation in the synthesis of many biologically active steroids. The strained three-membered ether ring of the epoxide serves as a versatile intermediate, amenable to a variety of stereospecific ring-opening reactions to introduce diverse functionalities.

Common strategies for epoxide formation on a steroid nucleus typically involve the oxidation of a corresponding olefinic precursor. The choice of oxidizing agent and reaction conditions is critical to control the stereoselectivity of the epoxidation, which is often directed by the steric environment of the double bond. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this purpose. The stereochemical outcome of the epoxidation is influenced by the accessibility of the double bond from either the α- or β-face of the steroid. For instance, in many steroid systems, the angular methyl groups at C-10 and C-13 sterically hinder the β-face, leading to the preferential formation of α-epoxides.

Regioselective and Stereoselective Synthetic Pathways to 9,11β-Epoxysteroids

The 9,11β-epoxide moiety is a key structural feature of 16-Methylepoxide-17-valerate and contributes significantly to its biological activity. Its synthesis requires precise control over both regioselectivity (formation of the epoxide at the 9,11-position) and stereoselectivity (formation of the β-epoxide).

PCl₅-Mediated Dehydration and Subsequent Cyclization Approaches

A widely utilized and effective method for the synthesis of 9,11β-epoxysteroids involves a multi-step sequence starting from an 11α-hydroxy steroid precursor. This approach hinges on a regioselective dehydration reaction mediated by phosphorus pentachloride (PCl₅) to generate a Δ⁹(¹¹)-olefin. This dehydration proceeds with high regioselectivity, favoring the formation of the 9,11-double bond over the alternative 11,12-isomer.

Following the formation of the Δ⁹(¹¹)-olefin, the next crucial step is the stereoselective epoxidation. This is often achieved through a two-step process. First, the olefin is treated with a source of hypobromous acid, such as N-bromoacetamide (NBA) in the presence of a peracid or, more commonly, by forming a bromohydrin. The bromohydrin is then subjected to basic conditions, which promotes an intramolecular Williamson ether synthesis, resulting in the formation of the desired 9,11β-epoxide. The stereochemistry of the epoxide is controlled by the trans-diaxial arrangement of the bromine and hydroxyl groups in the intermediate bromohydrin.

A refined version of this process involves the conversion of the Δ⁹(¹¹)-olefin into a 9α,11β-bromoformate by treatment with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in dimethylformamide (DMF). Subsequent treatment with a base, such as sodium hydroxide, facilitates the cyclization to yield the 9,11β-epoxide with high stereoselectivity. google.com

Catalytic Asymmetric Epoxidation Techniques

While substrate-controlled epoxidations are common in steroid synthesis, the development of catalytic asymmetric epoxidation methods offers an alternative and potentially more efficient route to chiral epoxides. These methods utilize a chiral catalyst to transfer an oxygen atom to a prochiral olefin, thereby inducing enantioselectivity.

For the synthesis of 9,11β-epoxysteroids, the application of catalytic asymmetric epoxidation would involve the enantioselective oxidation of a Δ⁹(¹¹)-steroidal olefin. Various catalytic systems have been developed for asymmetric epoxidation, including those based on transition metals complexed with chiral ligands (e.g., Sharpless-Katsuki epoxidation of allylic alcohols) and organocatalysts. Chiral dioxiranes, generated in situ from a ketone and an oxidant like Oxone, have emerged as effective reagents for the asymmetric epoxidation of unfunctionalized olefins. magtech.com.cnorganic-chemistry.orgnih.gov The enantioselectivity of these reactions is often dependent on the structure of the chiral ketone catalyst and the substrate. While the direct application of these methods to the synthesis of 16-Methylepoxide-17-valerate is not extensively detailed in the literature, they represent a promising area for future research to develop more efficient and stereocontrolled synthetic routes.

Derivatization Strategies via Esterification at C-17 and C-21 Positions

The biological activity of corticosteroids can be significantly modulated by the presence of ester groups at the C-17 and C-21 positions. The 17-valerate ester in 16-Methylepoxide-17-valerate is crucial for its potency. The selective esterification of the tertiary hydroxyl group at C-17 in the presence of a primary hydroxyl group at C-21 presents a synthetic challenge.

A highly effective method for the selective synthesis of the 17-ester involves the use of a cyclic orthoester intermediate. For the synthesis of betamethasone (B1666872) 17-valerate, a close analogue of the target molecule, betamethasone is reacted with trimethyl orthovalerate in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com This reaction forms a cyclic orthoester between the 17α- and 21-hydroxyl groups. Subsequent controlled hydrolysis of this intermediate, for instance with an aqueous mineral acid, leads to the preferential formation of the 17-valerate ester. This method offers high yields and selectivity, making it suitable for industrial production. google.comgoogle.com

The general strategy for esterification at the C-21 position typically involves the reaction of the steroid with an appropriate acid anhydride (B1165640) or acid chloride in the presence of a base, such as pyridine.

Chemical Transformations Involving Epoxide Ring-Opening Reactions in Steroid Synthesis

The 9,11β-epoxide ring is not only a key pharmacophore but also a versatile synthetic handle for the introduction of other important functional groups, particularly fluorine, at the 9α-position. The ring-opening of epoxides is a well-established transformation that can proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile.

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation-like transition state, with the nucleophile typically attacking the more substituted carbon atom. In the context of 9,11β-epoxysteroids, treatment with hydrofluoric acid (HF) leads to the trans-diaxial opening of the epoxide ring, yielding the corresponding 9α-fluoro-11β-hydroxy steroid. This transformation is a cornerstone in the synthesis of potent corticosteroids like betamethasone.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of 16-Methylepoxide-17-valerate is established through the synergistic use of several advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. As a reference standard, this compound is typically supplied with a comprehensive Certificate of Analysis that includes data from these techniques. allmpus.comvenkatasailifesciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the complex steroidal framework. Both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon and proton environments within the molecule.

¹H NMR spectra would be expected to show characteristic signals for the steroidal backbone, the valerate (B167501) side chain, and the epoxide and methyl groups. Key expected resonances would include those for the vinyl protons of the A-ring, the methine proton of the epoxide, and the various methyl groups.

¹³C NMR provides a count of the unique carbon atoms, confirming the molecular formula. Specific chemical shifts would correspond to the carbonyl carbons of the ketone and ester groups, the carbons of the double bond in the A-ring, the carbons of the epoxide ring, and the aliphatic carbons of the steroid nucleus and the valerate chain.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, confirming the precise assignment of all signals.

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of 16-Methylepoxide-17-valerate. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₂₇H₃₆O₆. allmpus.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights by showing characteristic losses of functional groups, such as the valerate side chain.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 16-Methylepoxide-17-valerate would be expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the ketones and the ester, the C-O-C stretching of the epoxide and ester, and the C=C bonds of the aromatic-like A-ring.

Representative Spectroscopic Data for 16-Methylepoxide-17-valerate

| Technique | Observed Feature | Interpretation |

| Mass Spectrometry (HRMS) | Molecular Ion [M+H]⁺ | Confirms Molecular Weight (457.2539 for C₂₇H₃₇O₆⁺) |

| ¹H NMR | Multiple signals in the vinylic, carbinolic, and aliphatic regions | Corresponds to the protons of the steroidal structure and valerate chain. |

| ¹³C NMR | Signals for carbonyls, olefinic carbons, and aliphatic carbons | Confirms the carbon framework of the molecule. |

| Infrared (IR) Spectroscopy | Absorption bands for -OH, C=O, C-O-C, and C=C | Presence of hydroxyl, ketone, ester, epoxide, and alkene functional groups. |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of 16-Methylepoxide-17-valerate from its parent compound, Betamethasone (B1666872) Valerate, and other related impurities. synthinkchemicals.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A typical HPLC method for the analysis of corticosteroids and their impurities would involve:

Reversed-Phase Chromatography: This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., a mixture of water and a buffer) and gradually increasing the proportion of a less polar organic solvent (such as acetonitrile (B52724) or methanol). This allows for the effective separation of compounds with a range of polarities.

Detection: Ultraviolet (UV) detection is commonly used, as corticosteroids possess a chromophore that absorbs UV light, typically around 240-254 nm.

Purity Assessment: The purity of a 16-Methylepoxide-17-valerate reference standard is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. High-purity reference standards are critical for the accurate quantification of this impurity in pharmaceutical samples. allmpus.com

The development and validation of stability-indicating HPLC methods are crucial in forced degradation studies to understand the pathways through which Betamethasone Valerate degrades to form impurities like 16-Methylepoxide-17-valerate. nih.gov

Representative HPLC Parameters for the Analysis of 16-Methylepoxide-17-valerate

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

The Role of 16 Methylepoxide 17 Valerate As a Key Intermediate in Glucocorticoid Synthesis

Precursor Chemistry for Betamethasone (B1666872) and Related Corticosteroids

The journey towards synthesizing betamethasone and its analogs often begins with more readily available steroid starting materials, which undergo a series of reactions to introduce the necessary functional groups and stereochemistry. A critical intermediate in many modern synthetic routes is a 9,11β-epoxide steroid. The formation of 16-Methylepoxide-17-valerate, or a structurally analogous compound, is a key step that sets the stage for the introduction of the biologically essential 9α-fluoro and 11β-hydroxyl groups.

The synthesis of these epoxide intermediates often starts from a steroid nucleus that already possesses the desired 16β-methyl group. One common strategy involves the dehydration of an 11α-hydroxy steroid to form a Δ⁹¹¹-double bond. This olefin is then subjected to an epoxidation reaction. For instance, a Δ⁹¹¹-triene can be reacted with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in the presence of an acid to form a bromohydrin. This intermediate is then treated with a base to induce ring closure, yielding the desired 9,11β-epoxide. researchgate.net

A representative, though not identical, pathway to a 16β-methyl-9,11β-epoxide intermediate is outlined below. This general scheme highlights the key transformations involved in creating the epoxide ring.

| Step | Reactant | Reagents | Product |

| 1 | 11α-hydroxy-16β-methyl steroid derivative | Ethyl chloroformate, Pyridine | 21-cathylate protected steroid |

| 2 | 21-cathylate protected steroid | Mesyl chloride | 11α-mesylate intermediate |

| 3 | 11α-mesylate intermediate | Heat | Δ⁹¹¹-triene intermediate |

| 4 | Δ⁹¹¹-triene intermediate | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Bromohydrin intermediate |

| 5 | Bromohydrin intermediate | Base (e.g., NaOH) | 16β-methyl-9,11β-epoxide |

This table represents a generalized synthetic sequence for forming a 16β-methyl-9,11β-epoxide intermediate.

Another described method for preparing a similar 16β-methyl-9,11β-epoxy intermediate involves a two-step process starting from a 16β-methyl-Δ¹,⁴,⁹-triene steroid. guidechem.com This highlights the variety of synthetic strategies available to chemists for accessing this critical precursor.

| Step | Reactant | Reagents | Product |

| 1 | 16β-methyl-pregna-1,4,9-triene-17α,21-diol-3,20-dione-21-acetate | N-Bromosuccinimide (NBS) or DBH, Perchloric acid, DMF | 16β-Methyl-9α-bromo-11β-formyloxy-pregna-1,4-diene-3,20-dione-21-acetate |

| 2 | 16β-Methyl-9α-bromo-11β-formyloxy-pregna-1,4-diene-3,20-dione-21-acetate | Potassium hydroxide, Toluene | 16β-Methyl-9,11β-epoxy-pregna-1,4-diene-3,20-dione-21-acetate |

This table details a specific two-step synthesis of a 16β-methyl-9,11β-epoxy intermediate, a key precursor for betamethasone synthesis. guidechem.com

Chemical Pathways from Epoxide Intermediates to Final Steroidal Active Pharmaceutical Ingredients

The 9,11β-epoxide ring in intermediates like 16-Methylepoxide-17-valerate is a strained, reactive functional group, making it an ideal handle for introducing key structural features of potent corticosteroids. The most critical transformation is the stereospecific opening of this epoxide ring to install a 9α-fluoro group and an 11β-hydroxyl group, a hallmark of modern fluorinated glucocorticoids like betamethasone.

This transformation is typically achieved by reacting the epoxide intermediate with a source of fluoride (B91410), most commonly aqueous or anhydrous hydrofluoric acid (HF). acs.orggoogle.com The reaction proceeds via a nucleophilic attack of the fluoride ion on the C9 position, leading to the simultaneous opening of the epoxide ring and formation of the C11-hydroxyl group. The stereochemistry of this reaction is crucial, resulting in the desired 9α-fluoro and 11β-hydroxy configuration. acs.org

A generalized reaction pathway from the 9,11β-epoxide to a final betamethasone ester is as follows:

| Step | Starting Material | Reagents | Key Transformation | Product |

| 1 | 16-Methylepoxide-17-valerate | Hydrofluoric Acid (HF) | Epoxide ring opening | Betamethasone 17-valerate |

| 2 | Betamethasone 17-valerate | Acylating agent (e.g., acetic anhydride) | Esterification of 21-hydroxyl group | Betamethasone 17-valerate 21-acetate |

This table outlines the key chemical steps to convert the 16-Methylepoxide-17-valerate intermediate into a final betamethasone ester derivative.

The initial product of the epoxide ring-opening is often betamethasone alcohol (where the 17-position is not esterified). acs.org Subsequent esterification at the 17 and/or 21 positions can then be carried out to produce various betamethasone esters, such as betamethasone valerate (B167501) or betamethasone dipropionate, which have different pharmacokinetic and pharmacodynamic properties. For instance, after the formation of the 9α-fluoro and 11β-hydroxy groups, the 21-hydroxyl group can be esterified to yield the final active pharmaceutical ingredient. google.com

The cleanliness and high yield of the epoxide ring-opening reaction with hydrofluoric acid make it an attractive method for large-scale industrial synthesis, despite the handling challenges associated with HF. acs.org The precise control of reaction conditions, such as temperature and the choice of solvent, is critical to ensure the desired stereochemical outcome and minimize the formation of impurities.

Analytical Chemistry Applications and Quality Control of Steroidal Epoxides

Development and Validation of Analytical Methods for Detection and Quantification

The development and validation of robust analytical methods are fundamental to ensuring the quality and safety of active pharmaceutical ingredients (APIs) by accurately monitoring and controlling impurities. For steroidal epoxides like 16-Methylepoxide-17-valerate, highly sensitive and specific chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. maynoothuniversity.ieresearchgate.net For steroidal compounds, reversed-phase HPLC is commonly the method of choice. A typical HPLC method for the analysis of Betamethasone (B1666872) Valerate (B167501) and its impurities, including 16-Methylepoxide-17-valerate, would be developed and validated according to International Conference on Harmonisation (ICH) guidelines. maynoothuniversity.ie

Method Development Insights: A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main component from its impurities and degradation products. maynoothuniversity.ie The development of such a method for 16-Methylepoxide-17-valerate would involve the systematic optimization of several parameters to achieve adequate resolution and sensitivity.

| Parameter | Typical Conditions for Steroid Impurity Analysis |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., water with a buffer like phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) and/or methanol). maynoothuniversity.ie |

| Flow Rate | Typically in the range of 0.7 - 1.5 mL/min. |

| Column Temperature | Controlled temperature, often around 40°C, to ensure reproducibility. maynoothuniversity.ie |

| Detection | UV detection at a wavelength where the compound exhibits significant absorbance, for instance, 235 nm or 240 nm. maynoothuniversity.ie |

| Injection Volume | Standardized volume, for example, 10 µL. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced specificity and sensitivity, which are particularly valuable for the identification and quantification of impurities at trace levels. nih.govnih.gov LC-MS is instrumental in the structural elucidation of unknown impurities that may arise during synthesis or degradation. nih.gov For 16-Methylepoxide-17-valerate, an LC-MS method would be developed to confirm its molecular weight and fragmentation pattern, providing unambiguous identification.

Illustrative LC-MS Parameters:

| Parameter | Typical Conditions |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for corticosteroids. nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap. |

| MS/MS Analysis | Collision-Induced Dissociation (CID) to generate characteristic fragment ions for structural confirmation. |

Method validation would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, ensuring the method is suitable for its intended purpose.

Application in Process Monitoring and Impurity Profiling

Validated analytical methods are crucial for in-process monitoring and impurity profiling during the manufacturing of Betamethasone Valerate. The presence and quantity of 16-Methylepoxide-17-valerate can be indicative of the efficiency and control of specific synthetic steps or potential degradation pathways.

Impurity profiling involves the identification and quantification of all potential impurities in the drug substance. By tracking the levels of 16-Methylepoxide-17-valerate throughout the manufacturing process and in stability studies, pharmaceutical manufacturers can ensure the consistency and quality of the final product. synthinkchemicals.com Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation), are performed to understand the potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method. nih.govnih.gov The formation of epoxide impurities under such conditions would be closely monitored.

Utilization as a Certified Reference Standard in Pharmaceutical Analysis

The availability of 16-Methylepoxide-17-valerate as a certified reference standard is essential for accurate analytical measurements. synzeal.comsynthinkchemicals.comchromatoscientific.com Reference standards are highly purified and well-characterized materials used as a basis for comparison in qualitative and quantitative analyses.

The use of a certified reference standard for 16-Methylepoxide-17-valerate serves several critical functions in pharmaceutical analysis:

Identification: The retention time and/or mass spectrum of a peak in a sample chromatogram can be compared to that of the reference standard for positive identification.

Quantification: A reference standard of known purity and concentration is used to prepare calibration curves to accurately determine the amount of the impurity in a sample.

Method Validation: It is used to assess the performance characteristics of analytical methods, such as accuracy and specificity.

Suppliers of 16-Methylepoxide-17-valerate reference standards typically provide a Certificate of Analysis (CoA) that includes detailed characterization data from techniques such as HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, confirming its identity and purity. synthinkchemicals.com

Pharmacopoeial Standards and Traceability Considerations for Steroid Impurities

Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish standards for the quality of pharmaceutical substances. pharmacopeia.cn These standards include monographs that specify the tests, procedures, and acceptance criteria for the API and its impurities.

While the USP monograph for Betamethasone Valerate specifies limits for total and individual impurities, it may not list every potential impurity by name. pharmacopeia.cn However, regulatory guidelines require that any impurity above a certain threshold be identified and controlled. The European Pharmacopoeia provides reference standards for a mixture of Betamethasone Valerate impurities, which are used to ensure the performance of the analytical methods described in the monograph. ondemand.comsigmaaldrich.com

Traceability is a key concept in ensuring the reliability of analytical measurements. It refers to the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For pharmaceutical analysis, this often means that in-house (secondary) reference standards must be traceable to the primary reference standards provided by pharmacopoeial bodies. synthinkchemicals.com

The use of a certified reference standard for 16-Methylepoxide-17-valerate allows laboratories to establish this traceability. The in-house standard's identity and purity are confirmed against the certified reference material, which in turn may be characterized with reference to pharmacopoeial standards. This ensures that the analytical results for this impurity are accurate, reliable, and consistent across different laboratories and manufacturing batches.

Chemical Reactivity and Mechanistic Studies of Epoxide Functionality in Steroids

Stereochemical Implications of Epoxide Ring Strain and Reactivity

The inherent strain in the epoxide ring of 16-Methylepoxide-17-valerate is a primary driver of its reactivity. This strain arises from the deviation of the bond angles within the three-membered ring from the ideal tetrahedral angle of 109.5 degrees. This angular distortion, coupled with torsional strain, makes the epoxide a good electrophile and susceptible to ring-opening reactions. rsc.org

The stereochemistry of the steroid nucleus plays a crucial role in directing the approach of reagents and influencing the outcome of reactions involving the epoxide. The fusion of the epoxide to the B and C rings of the steroid creates a distinct steric environment on the α and β faces of the molecule. This steric hindrance influences the regioselectivity and stereoselectivity of nucleophilic attack.

In the context of 9β,11β-epoxy steroids, such as the parent structure of 16-Methylepoxide-17-valerate, the β-configuration of the epoxide ring is significant. This configuration shields the β-face of the steroid, often directing incoming nucleophiles to attack from the α-face. The resulting ring-opening is typically a trans-diaxial cleavage, a well-established principle in steroid chemistry.

Nucleophilic and Electrophilic Reactions of Steroidal Epoxides.mdpi.com

The epoxide ring in 16-Methylepoxide-17-valerate is susceptible to attack by both nucleophiles and electrophiles, leading to a variety of ring-opened products. These reactions are fundamental to the synthesis of various steroidal derivatives. researchgate.netmdpi.com

Nucleophilic Ring-Opening Reactions:

Nucleophilic ring-opening of steroidal epoxides can proceed under both acidic and basic conditions, with the regioselectivity being dependent on the reaction conditions.

Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive intermediate. khanacademy.org The subsequent nucleophilic attack generally occurs at the more substituted carbon (C-9 or C-11) due to the development of a partial positive charge, resembling an SN1-type mechanism. This regioselectivity is due to the greater stabilization of the incipient carbocation at the more substituted position. The attack occurs from the side opposite to the epoxide ring, resulting in a trans-diaxial product. For instance, the reaction of a 9β,11β-epoxide with a hydrogen halide (HX) would be expected to yield a 9α-halo-11β-hydroxy steroid.

Base-Catalyzed Opening: Under basic or neutral conditions, the ring-opening follows a more classic SN2 mechanism. rsc.org The nucleophile attacks the less sterically hindered carbon atom. In the case of the 9,11-epoxide, the C-11 position is generally less hindered than the C-9 position, which is a tertiary center. Therefore, nucleophilic attack is favored at C-11, leading to a trans-diaxial product.

The following table summarizes the expected regiochemical outcomes for the nucleophilic ring-opening of a 9β,11β-steroidal epoxide, which serves as a model for the reactivity of 16-Methylepoxide-17-valerate.

| Reaction Condition | Nucleophile (Nu⁻) | Site of Attack | Product Stereochemistry |

| Acidic (H⁺) | H₂O, ROH, HX | C-9 (more substituted) | 9α-Nu, 11β-OH (trans-diaxial) |

| Basic/Neutral | OH⁻, RO⁻, N₃⁻ | C-11 (less hindered) | 9β-OH, 11α-Nu (trans-diaxial) |

Electrophilic Reactions:

While less common than nucleophilic ring-opening, the epoxide oxygen can also act as a nucleophile, reacting with strong electrophiles. However, the primary mode of reactivity for steroidal epoxides involves ring-opening initiated by nucleophilic attack on one of the carbon atoms of the epoxide ring.

Structure-Reactivity Relationships in Steroidal Epoxide Scaffolds

The position of the epoxide group within the steroid molecule is a critical determinant of its chemical behavior. nih.gov For instance, the reactivity of a 9,11-epoxide will differ from that of a 5,6-epoxide or a 16,17-epoxide due to the different electronic environments and steric accessibility.

Studies on related 9,11β-epoxy corticosteroids have been crucial in the synthesis of potent anti-inflammatory agents like betamethasone (B1666872) and dexamethasone. researchgate.net The stereospecific opening of the 9,11-epoxide ring is a key step in the introduction of a 9α-fluoro substituent, which significantly enhances glucocorticoid activity. The predictable stereochemical outcome of these ring-opening reactions is a testament to the well-defined structure-reactivity relationships in these steroidal systems.

Synthetic Exploration of 16 Methylepoxide 17 Valerate Analogues and Derivatives

Systematic Modification of the Steroidal Backbone and Valerate (B167501) Ester.

The systematic modification of the 16-Methylepoxide-17-valerate structure is pursued to investigate structure-activity relationships (SAR) and to optimize its biological profile. These modifications can be broadly categorized into alterations of the core steroidal backbone and variations of the C-17 valerate ester.

Steroidal Backbone Modifications:

Ring A and B Modifications: Introduction of double bonds, as seen in prednisolone-type structures, or the incorporation of heteroatoms can influence the planarity and electronic properties of this region.

C/D Ring Fusion: The stereochemistry at the C/D ring junction is critical for biological activity. Synthetic strategies may explore epimerization at key centers to access unnatural isomers. nih.gov

Substitution Patterns: The introduction of substituents such as fluorine, hydroxyl, or methyl groups at various positions of the steroid nucleus is a common strategy to modulate activity. For example, fluorination at the 9α-position is a well-known modification in many potent corticosteroids.

Valerate Ester Modifications:

The ester moiety at the C-17 position plays a crucial role in the pharmacokinetic and pharmacodynamic properties of the steroid. Systematic variation of this ester group is a key strategy for developing prodrugs or for optimizing the duration of action.

Research has demonstrated that the nature of the alkyl chain at the C-17 position can influence the compound's activity. researchgate.net Modifications can include:

Chain Length: Varying the length of the alkyl chain from a valerate (pentanoate) to shorter (e.g., acetate, propionate) or longer (e.g., hexanoate, heptanoate) esters.

Branching: Introducing branching into the alkyl chain to alter its steric bulk and lipophilicity.

Unsaturation: Incorporating double or triple bonds within the ester side chain.

Cyclic Moieties: Replacing the linear alkyl chain with cyclic groups such as cyclopropyl (B3062369) or phenyl rings.

Functionalization: Introducing functional groups like hydroxyl, amino, or ether linkages into the ester chain to modify solubility and metabolic stability.

A representative, though not exhaustive, summary of potential modifications is presented in the table below.

| Modification Site | Type of Modification | Potential Impact |

| Steroid Backbone | Introduction of Δ¹, Δ⁴, or Δ⁹⁽¹¹⁾ double bonds | Altered conformation and electronic properties |

| 9α-Fluorination | Enhanced glucocorticoid activity | |

| C-6 Methylation | Modified metabolic stability | |

| C-17 Ester | Variation of alkyl chain length (C2-C8) | Modulated lipophilicity and duration of action |

| Introduction of branched-chain esters | Increased steric hindrance, altered receptor binding | |

| Incorporation of aromatic or cyclic esters | Modified pharmacokinetic profile |

Preparation of Novel Epoxide-Bearing Steroid Derivatives.

The epoxide ring is a key functional group that imparts specific chemical reactivity and biological activity to the steroid molecule. nih.gov The synthesis of novel epoxide-bearing steroid derivatives often involves the epoxidation of a suitable unsaturated precursor.

A common method for the preparation of 16,17-epoxy steroids involves the treatment of a Δ¹⁶-unsaturated steroid with an oxidizing agent. google.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation. The stereoselectivity of the epoxidation can often be directed by the existing stereochemistry of the steroid nucleus.

Furthermore, the synthesis of novel derivatives can involve the opening of the epoxide ring with various nucleophiles to introduce new functionalities. This can lead to the formation of diols, amino alcohols, and other derivatives with potentially interesting biological activities. For instance, acid-catalyzed hydrolysis of the epoxide yields a diol, while reaction with amines can introduce nitrogen-containing substituents. nih.gov

The preparation of 9β,11β-epoxides is another important route to novel steroid derivatives. These are key intermediates in the synthesis of several potent corticosteroids. The synthesis can proceed through the formation of a bromohydrin from a Δ⁹⁽¹¹⁾-unsaturated precursor, followed by base-induced ring closure to form the epoxide.

Chemoinformatics and Computational Chemistry Approaches to Predict Synthetic Feasibility and Reactivity.

In recent years, chemoinformatics and computational chemistry have become indispensable tools in the design and synthesis of new drug candidates. nih.gov These approaches can be applied to predict the synthetic feasibility of novel 16-Methylepoxide-17-valerate analogues and to understand their potential reactivity.

Predicting Synthetic Feasibility:

Retrosynthetic Analysis Tools: Software programs can assist in devising synthetic routes by identifying potential disconnections in the target molecule and suggesting suitable starting materials and reactions.

Reaction Databases: Large databases of chemical reactions can be mined to find precedents for specific transformations on steroid scaffolds, helping to assess the likelihood of a planned synthetic step being successful.

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum mechanical methods can be used to model reaction transition states and calculate activation energies, providing insights into reaction kinetics and predicting the most favorable reaction pathways.

Predicting Reactivity:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their chemical reactivity. mdpi.com For example, a QSAR model could be built to predict the susceptibility of different unsaturated steroid precursors to epoxidation.

Molecular Docking: This computational technique can be used to predict the binding mode of a steroid analogue within the active site of an enzyme, such as a cytochrome P450 enzyme involved in its metabolism. This can help to anticipate potential sites of metabolic attack, including epoxidation. researchgate.netacs.org

Machine Learning Models: Deep machine learning networks have been successfully used to predict sites of epoxidation on drug-like molecules. nih.govacs.org By training a model on a large dataset of known epoxidation reactions, it is possible to predict the likelihood of epoxidation at specific double bonds within a novel steroid analogue.

The following table provides a conceptual overview of how these computational approaches can be applied.

| Computational Approach | Application in Synthesis and Reactivity Prediction |

| Retrosynthetic Analysis Software | Devising efficient synthetic routes to novel analogues. |

| Quantum Chemical Calculations | Predicting the regioselectivity and stereoselectivity of epoxidation reactions. |

| QSAR Modeling | Developing predictive models for the reactivity of the epoxide ring with various nucleophiles. |

| Molecular Docking | Identifying potential interactions with metabolic enzymes to predict sites of bioactivation. |

| Machine Learning | Predicting the most likely sites of epoxidation on a novel unsaturated steroid precursor. acs.org |

By integrating these computational tools with traditional synthetic chemistry, researchers can accelerate the discovery and development of novel 16-Methylepoxide-17-valerate analogues with improved therapeutic potential.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 16-Methylepoxide-17-valerate?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and structural integrity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with pharmacopeial standards (e.g., USP or EP) to ensure traceability .

Q. How can researchers ensure the stability of 16-Methylepoxide-17-valerate during storage?

- Methodology : Store the compound at room temperature in airtight, light-resistant containers to prevent photodegradation and hydrolysis. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect degradation products .

Q. What safety protocols are critical when handling 16-Methylepoxide-17-valerate in the lab?

- Methodology : Use personal protective equipment (PPE) including gloves and lab coats. Avoid dust formation via controlled handling, and ensure adequate ventilation. For spills, use non-combustible absorbents (e.g., vermiculite) and dispose of waste in sealed containers compliant with local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for 16-Methylepoxide-17-valerate?

- Methodology : Re-examine sample preparation (e.g., solvent purity, concentration) and instrument calibration. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve stereochemical ambiguities. Cross-reference with computational models (e.g., DFT-based NMR prediction) to validate experimental data .

Q. What experimental designs are optimal for studying the reactivity of the epoxide group in 16-Methylepoxide-17-valerate?

- Methodology : Employ Design of Experiments (DoE) to assess variables like temperature, pH, and nucleophile concentration. Monitor reaction kinetics via in-situ FTIR or LC-MS. For mechanistic insights, use isotopic labeling (e.g., O) or trapping experiments with stabilizing agents .

Q. How can researchers validate analytical methods for 16-Methylepoxide-17-valerate in complex matrices?

- Methodology : Follow ICH Q2(R1) guidelines to evaluate specificity, linearity (R ≥ 0.998), accuracy (recovery 98–102%), and precision (RSD < 2%). Use forced degradation studies (acid/base/oxidative stress) to establish method robustness. Compare results with spiked placebo samples to rule out matrix interference .

Q. What strategies mitigate batch-to-batch variability in synthesized 16-Methylepoxide-17-valerate?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like impurity profiles. Optimize crystallization conditions using response surface methodology (RSM) to control polymorphism and particle size distribution .

Q. How can computational chemistry predict the environmental impact of 16-Methylepoxide-17-valerate?

- Methodology : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradability and ecotoxicity. Validate predictions with experimental assays (e.g., OECD 301 for biodegradation, Daphnia magna acute toxicity tests) .

Key Methodological Considerations

- Data Reproducibility : Document synthetic protocols, chromatographic conditions, and instrument parameters in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .

- Contradiction Analysis : Prioritize orthogonal analytical techniques (e.g., NMR + X-ray crystallography) to resolve structural uncertainties. Publish negative results to inform the scientific community of potential pitfalls .

- Regulatory Compliance : Align analytical workflows with FDA/EMA guidelines for impurities (e.g., ICH Q3A/B) if used in drug development contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.